Connectivity-Driven Selectivity Shift: Imidazole-Ethyl vs. Pyridine-Direct Carboxamide Linkage
The target compound places the cyclopropanecarboxamide on the imidazole N1 via an ethyl linker, whereas the well-characterized dual GSK3β/p38α inhibitor N-(4-(4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide (compound 1) attaches the identical carboxamide directly to the pyridine C2 position. Compound 1 inhibits GSK3β and p38α with balanced potency (IC50 < 100 nM for both kinases) due to a binding mode that engages both ATP pockets. The ethyl-spaced imidazole-carboxamide topology of CAS 2034233-75-3 precludes the same hinge-binding interactions, predicting a distinct selectivity fingerprint [1].
| Evidence Dimension | Carboxamide attachment point and predicted kinase selectivity |
|---|---|
| Target Compound Data | Cyclopropanecarboxamide attached to imidazole N1 via ethyl spacer (connectivity: pyridine-C2→imidazole-N1→ethyl→NHCO-cyclopropyl) |
| Comparator Or Baseline | Compound 1: cyclopropanecarboxamide attached directly to pyridine C2 (connectivity: imidazole-C5→pyridine-C2-NHCO-cyclopropyl); dual GSK3β/p38α IC50 < 100 nM [1] |
| Quantified Difference | No direct potency data available for target compound; structural divergence predicts altered kinase selectivity profile relative to compound 1 |
| Conditions | Structural comparison based on published SAR of pyridinylimidazole series [1][2] |
Why This Matters
For research programs requiring selective GSK3β inhibition without p38α off-target activity, the imidazole-ethyl topology may provide a starting scaffold with a different selectivity window, reducing the need for extensive counter-screening.
- [1] Bührmann, M.; Heider, F.; Laufer, S. A. Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. ACS Med. Chem. Lett. 2019, 10, 1407–1414. View Source
- [2] Heider, F.; Ansideri, F.; Tesch, R.; Pantsar, T.; Haun, U.; Döring, E.; Kudolo, M.; Poso, A.; Albrecht, W.; Laufer, S. A.; Koch, P. Pyridinylimidazoles as dual glycogen synthase kinase 3β/p38α mitogen-activated protein kinase inhibitors. Eur. J. Med. Chem. 2019, 175, 309–329. View Source
